N-(3-(1H-benzo[d]imidazol-2-yl)propyl)-4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(1H-benzo[d]imidazol-2-yl)propyl)-4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxamide is a complex organic compound that features a benzimidazole moiety linked to a quinoline carboxamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-benzo[d]imidazol-2-yl)propyl)-4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxamide typically involves multiple steps. The process begins with the preparation of the benzimidazole moiety, which can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives . The quinoline carboxamide structure is then introduced through a series of condensation reactions, often involving the use of strong acids or bases as catalysts .
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis machines that can handle the complex multi-step reactions required. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(3-(1H-benzo[d]imidazol-2-yl)propyl)-4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The trifluoromethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols . Reaction conditions often involve controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
N-(3-(1H-benzo[d]imidazol-2-yl)propyl)-4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of N-(3-(1H-benzo[d]imidazol-2-yl)propyl)-4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzyme active sites, inhibiting their activity, while the quinoline structure can interact with DNA or proteins, affecting their function . These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)formimidoyl
- 2-(1H-benzo[d]imidazol-2-yl)-3-(4-(piperazin-1-yl)phenyl)propanenitrile
- 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene
Uniqueness
N-(3-(1H-benzo[d]imidazol-2-yl)propyl)-4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxamide is unique due to its combination of benzimidazole and quinoline moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H17F3N4O3 |
---|---|
Molecular Weight |
430.4 g/mol |
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)propyl]-4-oxo-6-(trifluoromethoxy)-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C21H17F3N4O3/c22-21(23,24)31-12-7-8-15-13(10-12)19(29)14(11-26-15)20(30)25-9-3-6-18-27-16-4-1-2-5-17(16)28-18/h1-2,4-5,7-8,10-11H,3,6,9H2,(H,25,30)(H,26,29)(H,27,28) |
InChI Key |
XWUFOFGJTXEUGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCCNC(=O)C3=CNC4=C(C3=O)C=C(C=C4)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.